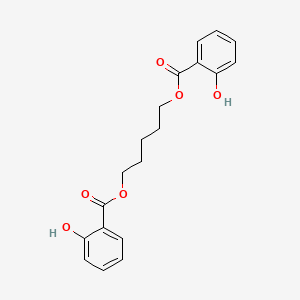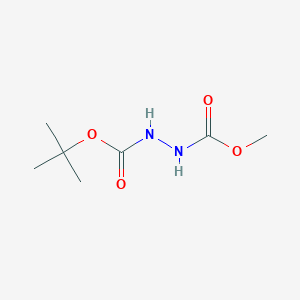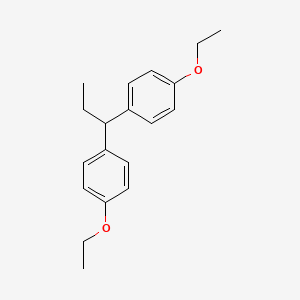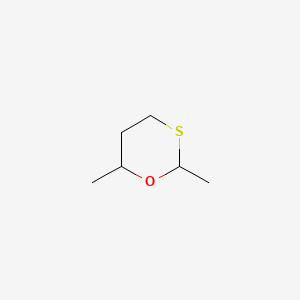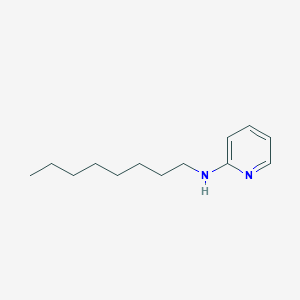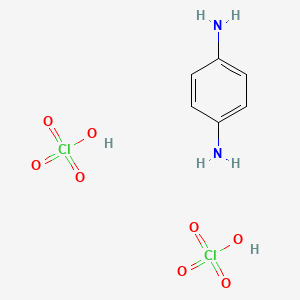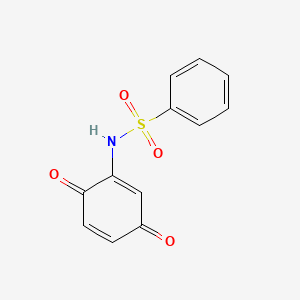
N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)benzenesulfonamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzenesulfonamide group attached to a 3,6-dioxocyclohexa-1,4-dienyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)benzenesulfonamide typically involves the reaction of benzenesulfonamide with a suitable precursor that introduces the 3,6-dioxocyclohexa-1,4-dienyl group. One common method involves the use of oxidation reactions to form the dioxocyclohexa-1,4-dienyl structure from a dihydroxy derivative . The reaction conditions often include the use of oxidizing agents such as nitrogen oxides in the presence of molecular sieves .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes, where the precursor compounds are subjected to controlled oxidation to yield the desired product. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can convert the dioxocyclohexa-1,4-dienyl group to a more reduced state.
Substitution: The benzenesulfonamide group can participate in substitution reactions, where other functional groups replace the sulfonamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitrogen oxides, reducing agents such as hydrogen or metal hydrides, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)benzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in redox reactions and form covalent bonds with target molecules, thereby modulating their activity. Specific pathways involved may include oxidative stress responses and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)acetamide: Similar structure but with an acetamide group instead of a benzenesulfonamide group.
3,6-Dioxocyclohexa-1,4-diene-1,2,4,5-tetracarboxylic acid: Contains additional carboxylic acid groups.
Uniqueness
N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)benzenesulfonamide is unique due to the presence of the benzenesulfonamide group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific applications where other compounds may not be as effective.
Properties
CAS No. |
34238-55-6 |
|---|---|
Molecular Formula |
C12H9NO4S |
Molecular Weight |
263.27 g/mol |
IUPAC Name |
N-(3,6-dioxocyclohexa-1,4-dien-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H9NO4S/c14-9-6-7-12(15)11(8-9)13-18(16,17)10-4-2-1-3-5-10/h1-8,13H |
InChI Key |
TURVSJKWKBWNFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=O)C=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Chlorosilyl)methyl]-silane](/img/structure/B14693002.png)

